REACTION_CXSMILES
|
[Br-:1].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[C:34]([C:37]1[C:38]2[CH:45]=[CH:44][CH:43]=[CH:42][C:39]=2[S:40][CH:41]=1)(=[O:36])[CH3:35]>O1CCCC1>[Br:1][CH2:35][C:34]([C:37]1[C:38]2[CH:45]=[CH:44][CH:43]=[CH:42][C:39]=2[S:40][CH:41]=1)=[O:36] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
26.32 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
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12.34 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C2=C(SC1)C=CC=C2
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the mixture was stirred at ambient temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at ambient temperature
|
Type
|
CUSTOM
|
Details
|
crystallised from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C2=C(SC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |